Pyridoxamine phosphate dihydrate
Description
Properties
CAS No. |
84878-64-8 |
|---|---|
Molecular Formula |
C8H17N2O7P |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate;dihydrate |
InChI |
InChI=1S/C8H13N2O5P.2H2O/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14;;/h3,11H,2,4,9H2,1H3,(H2,12,13,14);2*1H2 |
InChI Key |
XYFGQXNREWPENX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O.O.O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O.O.O |
Synonyms |
pyridoxamine phosphate pyridoxamine phosphate hydrochloride pyridoxamine-P |
Origin of Product |
United States |
Biochemical Transformations and Metabolic Pathways of Pyridoxamine Phosphate
Interconversion Dynamics with Other Vitamin B6 Vitamers
The six vitamin B6 vitamers—pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP)—can be interconverted within biological systems. wikipedia.orgresearchgate.net This interconversion, often referred to as the salvage pathway, allows organisms to utilize various dietary forms of vitamin B6 and maintain homeostasis of the active coenzyme, PLP. researchgate.netmedcraveonline.com
PMP plays a central role in these transformations. It can be formed from the phosphorylation of dietary pyridoxamine (PM) or through the transamination of PLP. wikipedia.orglibretexts.org In transamination reactions, PLP accepts an amino group from an amino acid, becoming PMP, while the amino acid is converted into an α-keto acid. libretexts.orgwikipedia.org This PMP can then donate its amino group to a different α-keto acid to form a new amino acid, regenerating PLP in the process. libretexts.orgyoutube.com This reversible reaction is fundamental to amino acid synthesis and degradation. ontosight.aipatsnap.com
The liver is the primary site for the metabolism and interconversion of vitamin B6 vitamers, although the intestine also plays a significant role. researchgate.netlibretexts.org Once synthesized, the active form, PLP, is released from the liver bound to albumin and transported to other tissues. wikipedia.orgresearchgate.net The balance between the different vitamers is crucial for normal physiological function. nih.gov
| Non-phosphorylated Forms | 5'-Phosphorylated Forms |
|---|---|
| Pyridoxine (PN) | Pyridoxine 5'-phosphate (PNP) |
| Pyridoxal (PL) | Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine (PM) | Pyridoxamine 5'-phosphate (PMP) |
Enzymatic Pathways of Phosphorylation and Oxidation
The interconversion of vitamin B6 vitamers is governed by a few key enzymes. The salvage pathway primarily involves two enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase (PNPO). vcu.edunih.gov
Pyridoxal Kinase (PDXK): This enzyme catalyzes the phosphorylation of the non-phosphorylated forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) using ATP. medcraveonline.comwikipedia.orgyoutube.com Specifically, it converts pyridoxamine (PM) into pyridoxamine 5'-phosphate (PMP). youtube.commedlink.com This phosphorylation step is essential for trapping the vitamers inside the cell, as only the dephosphorylated forms can typically cross cell membranes. libretexts.orgmedlink.com
Pyridoxine 5'-Phosphate Oxidase (PNPO): PNPO is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final, rate-limiting step in the synthesis of the active coenzyme PLP. wikipedia.orgwikipedia.org It oxidizes both PMP and pyridoxine 5'-phosphate (PNP) to form PLP. medlink.comwikipedia.orguniprot.org The oxidation of PMP by PNPO produces PLP, ammonia, and hydrogen peroxide. uniprot.org This enzyme is crucial for maintaining the cellular pool of PLP. nih.govmdpi.com Deficiencies in PNPO can lead to severe neurological conditions due to a lack of PLP. nih.gov
Pyridoxamine-Pyruvate Transaminase: This enzyme facilitates the interconversion between pyridoxamine and pyridoxal through a transamination reaction with pyruvate. ontosight.ainih.gov It transfers the amino group from pyridoxamine to pyruvate, yielding pyridoxal and alanine. ontosight.ai This reaction provides an alternative route for the formation of pyridoxal, which can then be phosphorylated by pyridoxal kinase to form PLP. ontosight.ai
Phosphatases: Less specific phosphatases, such as tissue-nonspecific alkaline phosphatase and pyridoxal phosphatase, are responsible for the dephosphorylation of the phosphorylated vitamers (PLP, PMP, PNP). wikipedia.orgmedlink.comnih.gov This dephosphorylation allows the vitamers to be transported out of cells and circulated in the body. medlink.com
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Pyridoxal Kinase (PDXK) | Phosphorylates vitamin B6 vitamers | Pyridoxamine (PM), Pyridoxal (PL), Pyridoxine (PN) | Pyridoxamine 5'-phosphate (PMP), Pyridoxal 5'-phosphate (PLP), Pyridoxine 5'-phosphate (PNP) |
| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Oxidizes PMP and PNP to PLP | Pyridoxamine 5'-phosphate (PMP), Pyridoxine 5'-phosphate (PNP) | Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine-Pyruvate Transaminase | Interconverts PM and PL | Pyridoxamine + Pyruvate | Pyridoxal + Alanine |
| Phosphatases (e.g., Pyridoxal Phosphatase) | Dephosphorylates B6 vitamers | PLP, PMP, PNP | PL, PM, PN |
De Novo Biosynthesis Routes and Precursor Utilization
While animals and humans must obtain vitamin B6 from their diet, microorganisms (like bacteria and fungi) and plants are capable of de novo synthesis, meaning they can produce it from simple precursor molecules. wikipedia.orgportlandpress.com There are two known, distinct de novo pathways for the synthesis of vitamin B6. wikipedia.orgnih.gov Both pathways ultimately produce pyridoxine 5'-phosphate (PNP), which then enters the salvage pathway to be oxidized to the active coenzyme PLP by PNPO. nih.govnih.gov Through the salvage pathway's interconversion reactions, this newly synthesized vitamer can be converted to PMP. ontosight.ai
DXP-dependent pathway: Found in Escherichia coli and other prokaryotes, this pathway utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine as precursors. portlandpress.comnih.gov The enzymes PdxA and PdxJ catalyze the condensation of these precursors to form pyridoxine 5'-phosphate (PNP). portlandpress.comnih.gov
DXP-independent pathway: This more recently discovered pathway is found in the majority of organisms that synthesize vitamin B6, including other bacteria, fungi, and plants. portlandpress.com It involves two key enzymes, Pdx1 and Pdx2, which together are known as PLP synthase. portlandpress.com This enzyme complex catalyzes the formation of PLP directly from ribose 5-phosphate (or its isomer ribulose 5-phosphate), glyceraldehyde 3-phosphate, and glutamine. wikipedia.orgportlandpress.com The synthesized PLP can then be converted to PMP via transamination. libretexts.org
Catabolism and Excretion Pathways
The breakdown of vitamin B6 occurs primarily in the liver. wikipedia.org The main end-product of vitamin B6 catabolism is 4-pyridoxic acid (PA). wikipedia.orglibretexts.org This compound is formed by the irreversible oxidation of pyridoxal, a reaction catalyzed by aldehyde oxidase in the liver. wikipedia.org 4-pyridoxic acid is metabolically inactive and is excreted in the urine. wikipedia.org The amount of 4-pyridoxic acid in the urine reflects about half of the total vitamin B6 compounds being excreted. wikipedia.org Other forms of the vitamin, including pyridoxal, pyridoxamine, pyridoxine, and their respective phosphates, can also be found in the urine. wikipedia.org
Compound and Gene List
| Name | Type | Description |
|---|---|---|
| Pyridoxamine phosphate (PMP) | Compound | A phosphorylated vitamer of vitamin B6. |
| Pyridoxamine phosphate dihydrate | Compound | The dihydrate form of pyridoxamine phosphate. |
| Pyridoxal 5'-phosphate (PLP) | Compound | The active coenzyme form of vitamin B6. |
| Pyridoxine 5'-phosphate (PNP) | Compound | A phosphorylated vitamer of vitamin B6. |
| Pyridoxamine (PM) | Compound | A non-phosphorylated vitamer of vitamin B6. |
| Pyridoxal (PL) | Compound | A non-phosphorylated vitamer of vitamin B6. |
| Pyridoxine (PN) | Compound | A non-phosphorylated vitamer of vitamin B6. |
| 4-pyridoxic acid (PA) | Compound | The main catabolic end-product of vitamin B6 metabolism. |
| Alanine | Compound | An amino acid. |
| Pyruvate | Compound | A keto acid. |
| Deoxyxylulose 5-phosphate (DXP) | Compound | A precursor in the DXP-dependent de novo synthesis pathway. |
| 4-phosphohydroxy-L-threonine | Compound | A precursor in the DXP-dependent de novo synthesis pathway. |
| Ribose 5-phosphate | Compound | A precursor in the DXP-independent de novo synthesis pathway. |
| Glyceraldehyde 3-phosphate | Compound | A precursor in the DXP-independent de novo synthesis pathway. |
| Glutamine | Compound | An amino acid and precursor in the DXP-independent de novo synthesis pathway. |
| PDXK | Gene | Gene encoding Pyridoxal Kinase. |
| PNPO | Gene | Gene encoding Pyridoxine 5'-phosphate Oxidase. |
Molecular Mechanisms of Action of Pyridoxamine Phosphate
Role as a Carbonyl Scavenger and Inhibitor of Carbonyl Adduct Formation
A principal mechanism through which pyridoxamine (B1203002) phosphate (B84403) exerts its protective effects is by trapping highly reactive carbonyl species (RCS). wikipedia.orgnih.gov These carbonyl compounds are intermediates formed during the degradation of carbohydrates and lipids and are precursors to both advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs). nih.govresearchgate.net
Pyridoxamine phosphate demonstrates significant reactivity towards various RCS. The compound's aminomethyl group readily interacts with the carbonyl group of RCS such as glyoxal (B1671930) (GO) and glycolaldehyde (B1209225) (GLA). nih.govfrontiersin.org This reaction leads to the formation of a Schiff base, an initial covalent adduct that effectively neutralizes the reactive carbonyl. nih.govdrugbank.com This scavenging action prevents the RCS from reacting with amino groups on proteins, a key step in the formation of AGEs. nih.govresearchgate.net Pyridoxamine has been shown to be effective against a range of carbonyl intermediates, including those derived from both glucose and lipid degradation. plos.orgnih.gov For instance, it can trap intermediates like 9- and 13-oxo-decadienoic acids that arise during the peroxidation of linoleic acid. researchgate.netnih.gov
The initial Schiff base formed between pyridoxamine phosphate and an RCS is not the final product. This intermediate undergoes a subsequent intramolecular reaction where the phenolic hydroxyl group of the pyridoxamine ring attacks the Schiff base. nih.gov This process results in the formation of a stable, cyclized hemiaminal adduct. nih.gov This cyclization sequesters the carbonyl compound into a stable structure, preventing it from participating in further deleterious reactions.
In the context of lipid peroxidation, the reaction of pyridoxamine with lipid-derived carbonyls yields stable amide derivatives. researchgate.netnih.gov Research has identified specific products, such as hexanoic acid amide and nonanedioic acid monoamide derivatives of pyridoxamine, formed during the oxidation of linoleic acid. nih.gov These findings confirm that pyridoxamine acts as a potent trap for reactive intermediates from both glycation and lipoxidation pathways. researchgate.netnih.gov
Table 1: Reactivity of Pyridoxamine with Reactive Carbonyl Species (RCS)
| Reactive Carbonyl Species (RCS) | Source | Intermediate Adduct | Final Product/Adduct Type |
| Glyoxal (GO) | Carbohydrate Oxidation | Schiff Base | Stable Hemiaminal Adduct |
| Glycolaldehyde (GLA) | Carbohydrate Oxidation | Schiff Base | Stable Hemiaminal Adduct |
| 9-oxo-decadienoic acid | Lipid Peroxidation | Schiff Base | Nonanedioic acid monoamide derivative |
| 13-oxo-decadienoic acid | Lipid Peroxidation | Schiff Base | Hexanoic acid amide derivative |
Inhibition of Advanced Glycation End-product (AGE) Formation
Pyridoxamine phosphate is a well-documented inhibitor of AGE formation, acting at multiple points in the complex cascade of glycation reactions. frontiersin.orgplos.org Its inhibitory profile is comprehensive, addressing both early and late stages of the Maillard reaction. plos.org
Studies have demonstrated that pyridoxamine is a more effective antiglycating agent than other compounds like metformin (B114582) across all stages of glycation. plos.org In the early stages, it scavenges carbonyl products generated from glucose degradation, preventing the initial formation of Schiff bases and subsequent Amadori products on proteins. plos.org Its ability to trap RCS is particularly crucial in preventing the formation of early glycation products. plos.org In the intermediate and late stages, pyridoxamine's action as a "post-Amadori" inhibitor is paramount. nih.govplos.org It intercepts the degradation of Amadori products, a key step that leads to the formation of irreversible, cross-linking AGEs. nih.govplos.org
A fundamental mechanism underlying pyridoxamine's inhibitory action is its ability to chelate metal ions. wikipedia.orgdrugbank.com Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), are powerful catalysts for the oxidative reactions that convert Amadori intermediates into AGEs. wikipedia.orgnih.gov Pyridoxamine can form stable, albeit relatively weak, complexes with these metal ions. wikipedia.orgresearchgate.net By sequestering these catalytic metal ions, pyridoxamine prevents them from participating in the redox cycling that generates reactive oxygen species and accelerates AGE formation. nih.govplos.org The strong stability of these pyridoxamine-metal complexes is considered a key factor in its post-Amadori inhibitory effects, a property not shared by some other glycation inhibitors like aminoguanidine (B1677879). nih.gov Computational studies confirm that metal chelation by pyridoxamine is an efficient process under physiological pH conditions. researchgate.net
Table 2: Metal Ions Chelated by Pyridoxamine
| Metal Ion | Role in AGE Formation | Chelation Effect of Pyridoxamine |
| Copper (Cu²⁺) | Catalyzes oxidative degradation of Amadori products | Forms stable complexes, inhibiting catalytic activity. wikipedia.orgnih.govresearchgate.net |
| Iron (Fe³⁺) | Catalyzes oxidation reactions leading to AGEs | Forms stable complexes, preventing participation in redox reactions. wikipedia.orgnih.gov |
| Zinc (Zn²⁺) | Can influence transamination rates | Forms stable complexes, impacting post-Amadori reactions. nih.govnih.gov |
The term "Amadorin" was coined to describe inhibitors, like pyridoxamine, that act after the formation of the Amadori product. plos.org Pyridoxamine inhibits the conversion of these intermediates into AGEs through a dual approach. plos.orgnih.gov Firstly, it can directly react with the carbonyl group present in Amadori products, trapping them in a manner similar to its reaction with free RCS. wikipedia.orgnih.gov However, research suggests that this direct scavenging of the Amadori product itself is less significant than its second mode of action: metal ion chelation. wikipedia.orgnih.gov The primary mechanism for inhibiting the post-Amadori pathways is believed to be the sequestration of metal ions (like Cu²⁺) that are essential for the oxidative degradation of the Amadori intermediate. plos.orgnih.gov By binding these metals, pyridoxamine effectively blocks the catalytic oxidation required for the Amadori product to fragment into highly reactive dicarbonyls and ultimately mature into cross-linked AGEs. nih.govplos.org
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
Pyridoxamine phosphate, the phosphorylated form of a vitamer of vitamin B6, exhibits significant antioxidant properties that contribute to its protective effects against cellular damage. These properties are manifested through several molecular mechanisms, including the direct neutralization of harmful radicals, the prevention of damage from lipid peroxidation products, and the enhancement of the body's own antioxidant defense systems.
Direct Scavenging of Specific Radical Species
Pyridoxamine has demonstrated the ability to directly interact with and neutralize highly reactive and damaging radical species. A key mechanism is its capacity to scavenge hydroxyl radicals (•OH), which are among the most potent reactive oxygen species (ROS) in biological systems. nih.gov The 3'-hydroxyl group on the pyridoxamine molecule is crucial for this efficient hydroxyl radical scavenging. wikipedia.org The mechanism of this scavenging action can occur either through the donation of a phenolic hydrogen or via the hydroxylation of its pyridinium (B92312) ring. nih.gov
Theoretical studies using Density Functional Theory have provided further insight into pyridoxamine's radical-scavenging capabilities. These studies show that at a physiological pH, pyridoxamine can trap methoxy (B1213986) radicals (•OCH₃), a representative of reactive oxygen species, with very high, diffusion-limited rate constants in both aqueous and lipid environments. nih.gov The most rapid scavenging pathways involve the transfer of hydrogen atoms from the protonated pyridine (B92270) nitrogen, the protonated amino group, or the phenolic group. nih.gov While its reactivity with other radicals like hydroperoxyl (•OOH) and methylperoxyl (•OOCH₃) is lower, it is still capable of scavenging them at moderate rates in aqueous solutions. nih.gov
Attenuation of Lipid Peroxidation and Derived Aldehyde Damage
Pyridoxamine phosphate plays a crucial role in mitigating the damage caused by lipid peroxidation, a process where oxidants like free radicals attack lipids, leading to a chain reaction of damage. Pyridoxamine has been shown to significantly lower lipid peroxidation in human red blood cells subjected to high glucose conditions. researchgate.net Its protective action extends to inhibiting the formation of advanced lipoxidation end-products (ALEs), which are harmful compounds that arise from the reaction of peroxidized lipids with proteins and are implicated in chronic diseases. wikipedia.orgnih.gov
A primary mechanism for this protection is the direct trapping of reactive carbonyl species (RCS) that are byproducts of lipid peroxidation. wikipedia.org One of the most important of these intermediates is malondialdehyde (MDA). nih.gov Research has demonstrated that pyridoxamine reacts readily with MDA under physiological conditions. nih.gov This reaction leads to the formation of adducts, such as a 1-pyridoxamino-propenal adduct, effectively sequestering MDA and preventing it from reacting with proteins to form damaging ALEs. nih.gov By trapping MDA, pyridoxamine greatly inhibits the formation of lipofuscin-like fluorescence, a marker of protein damage induced by MDA. nih.gov
The ability to trap these reactive aldehydes is not limited to MDA. Pyridoxamine's effectiveness as a scavenger of reactive carbonyl species is a key part of its mechanism in preventing the downstream consequences of lipid peroxidation. wikipedia.org This interception of toxic aldehydes prevents their reaction with amino groups on proteins, thereby averting the formation of stable and damaging ALEs.
Modulation of Endogenous Oxidative Stress Systems
Beyond its direct scavenging activities, pyridoxamine and its related vitamers can also bolster the cell's intrinsic antioxidant defenses. The body's active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is known to have an antioxidant function. nii.ac.jp A crucial way it achieves this is by influencing the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov
Recent research has uncovered that pyridoxine (B80251), a related vitamer, can increase GSH levels by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes. The study found that pyridoxine treatment of astrocytes led to the activation of Nrf2, which in turn enhanced the expression of genes responsible for GSH synthesis, such as glutamate-cysteine ligase (GCL). nih.gov This ultimately leads to increased production of glutathione. nih.gov
Interactive Data Table: Summary of Pyridoxamine's Antioxidant Actions
| Mechanism Category | Specific Action | Target Species/Process | Reference |
| Direct Scavenging | Hydroxyl Radical (•OH) Scavenging | •OH | nih.govwikipedia.org |
| Superoxide (B77818) Radical (O₂⁻•) Scavenging | O₂⁻• | mdpi.comresearchgate.net | |
| Methoxy Radical (•OCH₃) Trapping | •OCH₃ | nih.gov | |
| Lipid Peroxidation Attenuation | Inhibition of Lipid Peroxidation | Lipid Membranes | researchgate.net |
| Trapping of Malondialdehyde (MDA) | MDA | nih.gov | |
| Inhibition of ALE Formation | Reactive Carbonyls | wikipedia.orgnih.gov | |
| Modulation of Endogenous Systems | Increased Glutathione (GSH) Synthesis | Nrf2 Pathway, GCL | nih.gov |
| Maintenance of Cellular Resistance | Glutathione Levels | nii.ac.jp |
Influence of Pyridoxamine Phosphate on Biological Macromolecules and Cellular Processes
Effects on Protein Structure, Function, and Integrity
Pyridoxamine (B1203002) phosphate (B84403) exerts considerable influence on proteins, primarily through its ability to counteract detrimental non-enzymatic modifications and subsequent cross-linking.
Prevention of Glycation-Induced Protein Dysfunction
Protein glycation is a non-enzymatic reaction between sugars and proteins that can lead to the formation of Advanced Glycation End-products (AGEs). nih.gov This process can alter protein structure and function, contributing to various pathological conditions. nih.gov Pyridoxamine has been identified as an effective inhibitor of AGE formation. nih.govwikipedia.org
The mechanisms by which pyridoxamine and its phosphorylated form inhibit glycation are multifaceted:
Trapping of Reactive Carbonyl Species (RCS): Pyridoxamine can react with and sequester RCS, which are byproducts of protein glycation, thereby preventing them from causing further damage to proteins. nih.gov
Metal Ion Chelation: Pyridoxamine can form stable complexes with metal ions that are crucial for catalyzing the oxidative reactions in the later stages of the glycation process. nih.govwikipedia.org
Research has shown that pyridoxamine can specifically react with the carbonyl group in Amadori products, which are intermediates in the formation of AGEs. wikipedia.org This action helps to prevent the progression to irreversible AGEs.
Table 1: Mechanisms of Pyridoxamine in Preventing Glycation
| Mechanism | Description |
|---|---|
| RCS Trapping | Reacts with and sequesters reactive carbonyl species, preventing further protein damage. nih.gov |
| Metal Ion Chelation | Forms stable complexes with metal ions, inhibiting catalytic oxidative reactions. nih.govwikipedia.org |
| Antioxidant Activity | Scavenges reactive oxygen species involved in the formation of advanced glycation end-products. nih.gov |
Inhibition of Protein Cross-linking
Protein cross-linking, often a consequence of glycation and oxidative stress, can lead to the formation of protein aggregates and loss of function. Pyridoxal (B1214274) 5'-phosphate (PLP), a related vitamer, has been shown to influence protein cross-linking patterns. For instance, partial covalent labeling of the band 3 protein in red blood cells with PLP altered the cross-linking pattern, favoring the formation of tetramers. nih.gov This suggests that the binding of vitamin B6 derivatives can modulate the interactions between protein subunits.
Modulation of Nucleic Acid Stability and Damage
Pyridoxamine phosphate also plays a role in maintaining the integrity of nucleic acids by protecting them from damage and preventing the formation of deleterious cross-links.
Protection Against Oxidative DNA Damage
Oxidative stress can lead to significant damage to DNA. Pyridoxal 5'-phosphate (PLP) has been shown to have a protective effect against DNA damage. researchgate.net Studies in Drosophila have demonstrated that depletion of the enzyme responsible for producing PLP leads to an increase in chromosome aberrations, suggesting a role for PLP in maintaining DNA integrity. nih.gov The antioxidant properties of vitamin B6 derivatives, including their ability to scavenge reactive oxygen species, are thought to contribute to this protective effect. nih.govresearchgate.net
Inhibition of DNA-Protein Cross-link Formation
The formation of DNA-protein cross-links is a form of DNA damage that can have severe consequences for cellular function. While direct studies on pyridoxamine phosphate's inhibition of DNA-protein cross-links are limited, its role in preventing the formation of advanced glycation end-products (AGEs) is relevant. nih.gov Since glycation can affect both proteins and DNA, the inhibitory action of pyridoxamine on this process indirectly contributes to preventing the formation of such cross-links.
Interactions with Cellular Signaling Pathways
The influence of pyridoxamine phosphate and its related vitamers extends to the modulation of cellular signaling pathways. Pyridoxal 5'-phosphate (PLP) is a critical cofactor for over 140 enzymatic reactions, many of which are central to cellular signaling. wikipedia.org
PLP-dependent enzymes are involved in:
Neurotransmitter Synthesis: PLP is a cofactor for enzymes that synthesize key neurotransmitters like GABA from glutamate. wikipedia.org
Amino Acid Metabolism: It plays a crucial role in transamination and other reactions in amino acid metabolism. wikipedia.orgdrugbank.com
Immune Response: Recent research indicates that PLP-induced tetramerization of the enzyme SHMT2 can prevent its interaction with the BRISC deubiquitylase complex, thereby potentially linking vitamin B6 levels to the regulation of immune-based cell signaling. wikipedia.org
Furthermore, pyridoxamine-5'-phosphate oxidase (PNPO), the enzyme that converts PMP and PNP to PLP, has been implicated in cellular signaling. mdpi.com Inactivation of PNPO has been shown to lead to the accumulation of damaged forms of NAD(P), suggesting a role in metabolite repair and cellular homeostasis. nih.gov
Impact on Redox-Sensitive Signaling Cascades
Pyridoxamine has been shown to possess antioxidant properties, which include the ability to scavenge reactive oxygen species (ROS). nih.gov At physiological pH, it is particularly effective at scavenging certain radicals in both aqueous and lipid environments. nih.gov This capacity to mitigate oxidative stress allows it to influence redox-sensitive signaling pathways.
Research in animal models of diet-induced kidney dysfunction has demonstrated that pyridoxamine administration can counteract the overactivation of pathways triggered by advanced glycation end products (AGEs). nih.gov The interaction of AGEs with their receptor (RAGE) typically stimulates the NF-κB inflammatory signaling pathway. nih.gov Pyridoxamine treatment was found to significantly reduce this activation, thereby interfering with the cross-talk between AGEs/RAGE and NF-κB. nih.gov Furthermore, pyridoxamine was observed to revert the activation of the RhoA/ROCK pathway, another signaling cascade implicated in cellular stress and fibrosis. nih.gov These effects are linked to pyridoxamine's ability to reduce the accumulation of AGEs. nih.gov
The compound's influence extends to profibrotic signaling. In a mouse model, pyridoxamine treatment led to a notable reduction in the phosphorylation of Smad2, a key component in the TGF-β signaling pathway, and consequently decreased the expression of profibrotic proteins like vimentin (B1176767) and fibronectin. nih.gov
| Signaling Pathway | Observed Effect of Pyridoxamine | Model System |
| AGEs/RAGE/NF-κB | Reduced activation of NF-κB pathway | Mice with diet-induced kidney dysfunction nih.gov |
| RhoA/ROCK | Reverted activation of the pathway | Mice with diet-induced kidney dysfunction nih.gov |
| TGF-β/Smad | Reduced phosphorylation of Smad2 and expression of downstream fibrotic proteins | Mice with diet-induced kidney dysfunction nih.gov |
Influence on Cell Proliferation and Metabolism in Model Systems
The vitamin B6 vitamer, pyridoxal 5'-phosphate (PLP), which is formed from pyridoxamine phosphate, has demonstrated direct effects on cellular proliferation. Studies on human umbilical vein endothelial cells (HUVEC) have shown that PLP can suppress cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect was observed at concentrations ranging from 50 to 250 microM. nih.gov The underlying mechanism for this suppression of endothelial cell proliferation is suggested to be, at least in part, the inhibition of replicative DNA polymerase and DNA topoisomerases I and II. nih.gov In contrast, other B6 vitamers like pyridoxine (B80251) and pyridoxamine were inactive at the same concentration. nih.gov
Vitamin B6, in its active form PLP, is a crucial co-factor in over 140 different metabolic reactions, highlighting its central role in cell metabolism. wikipedia.orgnih.gov These reactions are primarily related to the biosynthesis and catabolism of amino acids, but also extend to fatty acid biosynthesis and the synthesis of neurotransmitters. wikipedia.orgnih.gov
Deficiencies in proteins that maintain PLP homeostasis have been shown to impact mitochondrial metabolism. In PLPHP-deficient human cells, researchers observed an accumulation of lactate (B86563) and pyruvate, along with a decrease in tricarboxylic acid (TCA) cycle intermediates, suggesting impaired mitochondrial oxidative metabolism. sciprofiles.com This is hypothesized to stem from the impaired activity of mitochondrial transaminases which rely on PLP. sciprofiles.com
| Cellular Process | Effect of PLP/Pyridoxamine Phosphate System | Model System | Key Findings |
| Cell Proliferation | Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | PLP markedly suppressed HUVEC proliferation, potentially by inhibiting DNA polymerase and topoisomerases. nih.gov |
| Amino Acid Metabolism | Essential Co-factor | General Cell Metabolism | PLP is a coenzyme for numerous enzymes involved in amino acid synthesis, interconversion, and catabolism. wikipedia.orgmdpi.com |
| Mitochondrial Metabolism | Regulation | PLPHP-deficient HEK293 cells and yeast | Deficiency in PLP homeostasis leads to impaired mitochondrial oxidative metabolism and altered levels of TCA cycle intermediates. sciprofiles.com |
Role in Host-Microbe Metabolic Interplay
The metabolic processes of humans and their commensal gut microorganisms are deeply intertwined, creating a complex biochemical network that influences health. mdpi.comnih.gov Pyridoxal 5'-phosphate (PLP) is a critical node in this network, particularly at the intersection of host-microbe tryptophan metabolism. mdpi.comnih.gov Both host and microbial enzymes utilize PLP to regulate multiple pathways of tryptophan utilization, leading to a wide range of bioactive products. mdpi.comnih.gov This makes the availability of vitamin B6 a potential metabolic checkpoint that can influence the flux of tryptophan metabolism for either the host or the microbes. mdpi.comresearchgate.net
The gut microbiome is a metabolically active ecosystem, and its collective metabolic potential is vast. nih.gov Studies comparing microbial species with their metabolic pathways have found that unrelated individuals share a much higher percentage of metabolic pathways (82%) than they do microbial species (43%). nih.gov This emphasizes the importance of microbial function over taxonomy. Microbial metabolic pathways show extensive associations with both fecal and blood metabolites, suggesting a dialogue between the gut and systemic environments. nih.gov PLP-dependent enzymes are integral to this dialogue, governing the synthesis of key metabolites. researchgate.net For example, microbiota-derived indole-propionic acid can inhibit the growth of certain bacteria by binding to the PLP-dependent enzyme anthranilate synthase, shutting down tryptophan synthesis. mdpi.com
Investigation of Pyridoxal Phosphate Homeostasis Proteins and Their Regulation
The cellular concentration of pyridoxal 5'-phosphate must be tightly regulated, as it is a highly reactive and potentially toxic molecule. nih.govasm.org This regulation is managed by PLP homeostasis proteins (PLPHP), which belong to the conserved COG0325 family of proteins. nih.govebi.ac.uk These proteins bind PLP and are thought to act as a reservoir or buffer, protecting the coenzyme and ensuring its proper distribution to PLP-dependent enzymes. nih.gov
In organisms from E. coli to humans, the loss of PLPHP function disrupts the vitamin B6 pool and leads to the accumulation of pyridoxine 5'-phosphate (PNP), a vitamer not typically detectable in wild-type cells. asm.org Studies in PLPHP-deficient human fibroblasts and HEK293 cells confirmed that intracellular PLP levels were lower regardless of the B6 vitamer supplied. sciprofiles.com When these cells were cultured with pyridoxamine, there was a significant accumulation of pyridoxamine 5'-phosphate (PMP), indicating insufficient activity of the enzyme pyridox(am)ine 5'-phosphate oxidase, which converts PMP and PNP to PLP. sciprofiles.com
Investigations in E. coli have shown that the loss of its PLPHP, known as YggS, leads to a disruption of PMP homeostasis, which is directly linked to the accumulation of PNP. asm.org Structural and biochemical analyses of PLPHP show that it binds PLP covalently via a Schiff base to a conserved lysine (B10760008) residue. nih.gov The protein exists as a monomer, which is distinct from the multimeric structures of most PLP-dependent enzymes, and has a solvent-exposed PLP binding site, suggesting a role in PLP transfer. nih.govoup.com
| Organism/System | Protein | Key Findings on PLPHP Function and Regulation |
| Arabidopsis thaliana | PLPHP (two homologs) | Disruption of both homologs perturbs vitamin B6 content, inducing a PLP deficit. The proteins can coordinate PLP transfer and withdrawal from other enzymes in vitro. oup.comnih.gov |
| Escherichia coli | YggS (PLPHP) | Loss of YggS disrupts PMP homeostasis, leading to PNP accumulation. asm.org YggS binds PLP and is proposed to sequester it or act as a reservoir for other enzymes. nih.gov |
| Human Cells (Fibroblasts, HEK293) | PLPHP (coded by PLPBP) | Deficiency leads to lower intracellular PLP, accumulation of PMP (when fed pyridoxamine), and impaired mitochondrial function. sciprofiles.com |
Research Methodologies and Analytical Approaches for Pyridoxamine Phosphate Studies
In Vitro Experimental Systems and Assays
In vitro studies are fundamental to understanding the biochemical and cellular effects of pyridoxamine (B1203002) phosphate (B84403). These experimental systems allow for the controlled investigation of its mechanisms of action.
Cell-Free Biochemical Assays
Cell-free assays are crucial for elucidating the direct chemical interactions of pyridoxamine phosphate. These assays isolate specific biochemical reactions from the complex cellular environment.
A primary focus of these assays has been on the ability of pyridoxamine, a precursor to pyridoxamine phosphate, to inhibit the formation of Advanced Glycation End-products (AGEs). nih.gov AGEs are formed through a series of non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in various pathologies. Pyridoxamine is believed to inhibit AGE formation through several mechanisms, including the complexation of metal ions that catalyze the oxidative reactions in the glycation cascade and by trapping reactive carbonyl species (RCS) that are byproducts of this process. nih.gov
The kinetics of carbonyl trapping by pyridoxamine can be studied to quantify its efficiency in neutralizing these damaging molecules. nih.gov Furthermore, the antioxidant properties of pyridoxamine are considered relevant to its inhibitory role in the glycation process, as reactive oxygen species (ROS) are also involved in AGE formation. nih.gov
Cell Culture Models
Cell culture models provide a more complex biological system than cell-free assays, allowing for the investigation of pyridoxamine phosphate's effects on cellular processes. These models are used to assess cytotoxicity, protein modifications, and the impact on signaling pathways.
Studies using cell culture can evaluate how pyridoxamine phosphate affects cell viability and proliferation. For instance, research on the putative pyridoxal (B1214274) phosphate-dependent aminotransferase (PpdaAc) in Acidovorax citrulli utilized knockout mutants to demonstrate the protein's essential role in virulence, which was assessed through pathogenicity tests. nih.gov While this study focused on a related compound, similar methodologies can be applied to study the effects of pyridoxamine phosphate on various cell types.
Furthermore, cell culture systems are instrumental in analyzing post-translational modifications of proteins and their influence on cellular signaling. nih.gov Proteomic analyses comparing wild-type and mutant cells can reveal the broader biological and cellular mechanisms associated with the presence or absence of a particular pyridoxal phosphate-dependent enzyme. nih.gov
Enzyme Kinetics and Substrate Binding Studies
Understanding the interaction of pyridoxamine phosphate with enzymes is critical to defining its biological roles. Enzyme kinetics and substrate binding studies provide quantitative data on these interactions.
The versatility of pyridoxal phosphate (PLP)-dependent enzymes, which catalyze a wide range of reactions, stems from their ability to form a Schiff base linkage with substrates. mdpi.commdpi.com The initial step in all PLP-catalyzed reactions is the formation of an external aldimine intermediate with the substrate. The specificity of the subsequent reaction is controlled by stereoelectronic effects, which dictate which bond to the α-carbon of the substrate is broken. nih.gov
Surface plasmon resonance (SPR) biosensors have been employed to characterize the binding interaction between enzymes like pyridoxal kinase and its substrates in real-time. nih.gov Such studies can determine kinetic parameters and the effects of environmental conditions, such as pH and ion concentrations, on binding affinity. nih.gov Competitive binding assays can also be used to determine the relative affinities of an enzyme for different vitamin B6 analogues. nih.gov For example, one study found the order of affinity for pyridoxal kinase to be pyridoxal-oxime > pyridoxine (B80251) > pyridoxamine > pyridoxal > pyridoxal phosphate. nih.gov
Advanced Analytical and Spectroscopic Techniques
The accurate quantification and characterization of pyridoxamine phosphate and its related vitamers in biological and food matrices necessitate the use of sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of vitamin B6 compounds due to its high sensitivity and specificity. nih.govoup.com Ultra-performance liquid chromatography (UPLC-MS/MS) offers even faster analysis times and improved resolution. nih.gov
These methods typically involve a simple sample preparation step, such as protein precipitation with trichloroacetic acid or acetonitrile, followed by analysis using multiple reaction monitoring (MRM) in positive ion mode. nih.govnih.gov The use of stable isotope-labeled internal standards is common to ensure accuracy and correct for matrix effects. nih.gov
LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple vitamin B6 vitamers, including pyridoxamine 5'-phosphate (PMP), in various samples like human cerebrospinal fluid, plasma, serum, and food. nih.govnih.govnih.gov These techniques are characterized by their linearity over a wide concentration range and low limits of quantification, often in the nanomolar range. nih.govacs.org
Table 1: Performance Characteristics of a UPLC-MS/MS Method for Vitamin B6 Vitamers in Human CSF nih.gov
| Vitamer | Within-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) |
| Pyridoxal 5'-phosphate (PLP) | 2.6 - 16.5 | 2.6 - 16.5 | 85.4 - 114.5 |
| Pyridoxamine (PM) | 1.7 - 19.0 | 1.7 - 19.0 | 90.5 - 120.1 |
| Pyridoxine (PN) | 1.7 - 19.0 | 1.7 - 19.0 | 90.5 - 120.1 |
| Pyridoxic Acid (PA) | 2.6 - 16.5 | 2.6 - 16.5 | 85.4 - 114.5 |
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)
High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of vitamin B6 vitamers. It is often coupled with ultraviolet (UV) or fluorescence detectors.
Fluorescence detection is particularly favored for its high sensitivity and selectivity, though it often requires a derivatization step to enhance the fluorescence of certain vitamers like pyridoxal 5'-phosphate (PLP). nih.govselectscience.net Common derivatization agents include semicarbazide (B1199961) and chlorite, with the latter being used in post-column derivatization to oxidize PLP to a more fluorescent form. nih.govnih.gov
HPLC methods with fluorescence detection have been developed for the simultaneous determination of PLP and other vitamers like 4-pyridoxic acid (PA) in biological samples. nih.govnih.gov These methods are known for their good precision, with intra- and inter-day variations typically below 7%. researchgate.net
UV detection is also utilized, often for the analysis of the urinary metabolite 4-pyridoxic acid. researchgate.netijmrhs.com HPLC with UV detection provides a simpler and more cost-effective alternative, though it may be less sensitive than fluorescence detection. ijmrhs.com
Table 2: Comparison of HPLC Detection Methods for Vitamin B6 Analysis
| Detector | Principle | Advantages | Disadvantages | Common Analytes |
| Fluorescence (FLD) | Measures the emission of light from excited molecules. | High sensitivity and selectivity. selectscience.net | Often requires derivatization. nih.govselectscience.net | PLP, PA nih.govnih.gov |
| Ultraviolet (UV) | Measures the absorption of light by molecules. | Simple, cost-effective. ijmrhs.com | Lower sensitivity compared to FLD. | 4-Pyridoxic Acid researchgate.netijmrhs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the precise chemical structures of molecules in solution, making it invaluable for studying the adducts formed by pyridoxamine phosphate. This non-destructive method provides detailed information about the atomic and electronic environment of individual nuclei within a molecule.
In studies of pyridoxamine phosphate, ³¹P NMR is particularly insightful. The phosphate group's ³¹P nucleus gives a distinct resonance signal that is coupled to the methylene (B1212753) protons of the 5'-CH₂ group, with a reported coupling constant (JHP) of 6.0 ± 0.3 Hz. nih.gov Applying proton noise decoupling simplifies this to a single signal. The chemical shift of this signal is pH-dependent; deprotonation of the phosphate causes the resonance to shift to lower fields. nih.gov When pyridoxamine phosphate binds to form an adduct with an enzyme, such as aspartate transaminase, the ³¹P NMR signal changes significantly. In the enzyme-bound state, a single signal is observed at a frequency corresponding to a fully ionized phosphate monoester, and this signal becomes independent of pH changes between 5.6 and 9.2. nih.gov This suggests the phosphate group is securely bound within a positive pocket of the enzyme. nih.gov
Complementary NMR techniques like ¹H and ¹³C NMR provide further structural details. ¹H NMR can identify exchangeable protons, such as the one on the coenzyme's ring nitrogen, whose chemical shifts change upon interaction with substrates and inhibitors. nih.gov ¹³C NMR is also a sensitive indicator of structural changes; for the related compound pyridoxal 5'-phosphate, the chemical shift of the C-4' carbon can vary by over 100 ppm depending on the structure, while the C-5' carbon's shift is less sensitive to such changes. researchgate.net These spectroscopic changes allow researchers to map the interactions and structural transformations that occur when pyridoxamine phosphate forms adducts with other molecules.
| NMR Technique | Nucleus Observed | Application in Pyridoxamine Phosphate Studies | Key Findings |
|---|---|---|---|
| ³¹P NMR | Phosphorus-31 | Directly probes the phosphate group's environment. | Detects pH-dependent chemical shifts in the free form and a fixed, ionized state when bound to enzymes. nih.gov |
| ¹H NMR | Proton | Identifies exchangeable protons involved in binding. | Resonances from key protons shift upon forming adducts with substrates or inhibitors. nih.gov |
| ¹³C NMR | Carbon-13 | Provides detailed structural information on the carbon skeleton. | The chemical shift of specific carbons (e.g., C-4') is a highly sensitive marker of structural changes. researchgate.net |
Immunoassays for Biomarker Detection (e.g., ELISA for AGEs)
Immunoassays are a class of bioanalytical methods that use the specificity of an antibody-antigen reaction to measure the concentration of a substance in a biological sample. For pyridoxamine phosphate research, which often focuses on its role as an inhibitor of advanced glycation end-products (AGEs), the Enzyme-Linked Immunosorbent Assay (ELISA) is a frequently used immunoassay for detecting and quantifying AGEs.
The most common format for AGE detection is the competitive inhibition ELISA. abbexa.comelkbiotech.comelkbiotech.com In this setup, a microtiter plate is pre-coated with a known AGE antigen. elkbiotech.comelkbiotech.com The biological sample (e.g., serum, plasma) is then added to the wells along with a specific biotin-conjugated anti-AGE antibody. abbexa.comelkbiotech.com The AGEs present in the sample compete with the AGEs coated on the plate for binding to the limited amount of antibody. abbexa.com After an incubation period, a secondary enzyme conjugate, such as Avidin-Horseradish Peroxidase (HRP), is added, followed by a TMB substrate. abbexa.comelkbiotech.com The resulting color development is inversely proportional to the amount of AGEs in the original sample; a stronger color indicates a lower concentration of AGEs. abbexa.com The reaction is stopped with an acid solution, and the absorbance is measured spectrophotometrically at 450 nm. elkbiotech.comelkbiotech.com
Another format is the Double Antibody Sandwich ELISA, where the plate is coated with a monoclonal anti-AGE antibody, and a different, biotinylated polyclonal antibody is used for detection. mybiosource.com Regardless of the format, the concentration of AGEs in the samples is determined by comparing their optical density (OD) to a standard curve generated from known concentrations of an AGE standard. elkbiotech.comcellbiolabs.com These kits are validated for key performance characteristics, including precision (measured as intra- and inter-assay coefficient of variation, CV%), linearity, and recovery rates in various biological matrices. abbexa.comelkbiotech.com While many commercial kits detect a mixture of various AGEs, specific assays have been developed to quantify individual AGE epitopes, such as N-epsilon-(Carboxymethyl)lysine (CML) or those derived from 3-deoxyglucosone (B13542) (3-DG). cellbiolabs.commdpi.comnih.gov
| Parameter | Description | Example from Research |
|---|---|---|
| Assay Principle | The method used for detection and quantification. | Competitive Inhibition Enzyme Immunoassay. elkbiotech.comelkbiotech.com |
| Sample Types | Biological fluids suitable for analysis. | Serum, plasma, and other biological fluids. abbexa.comelkbiotech.commybiosource.com |
| Detection Method | The final step to generate a measurable signal. | Colorimetric measurement of HRP-TMB reaction at 450 nm. abbexa.comelkbiotech.com |
| Key Performance Metric | Measures the reproducibility of the assay. | Inter-assay Precision (CV%) <10%. elkbiotech.com |
| Quantification | How the concentration is calculated from the raw signal. | Comparison of sample OD to a standard curve. elkbiotech.comcellbiolabs.com |
In Vivo Experimental Animal Models for Mechanistic Studies
Rodent Models for Investigating Glycation, Carbonyl Stress, and Oxidative Damage Biomarkers
Rodent models are instrumental in conducting mechanistic studies of pyridoxamine phosphate by allowing researchers to investigate its effects on complex physiological and pathological processes in a whole-organism context. Diabetic and diet-induced prediabetic rat models have been particularly valuable for exploring pyridoxamine's role in mitigating complications related to glycation, carbonyl stress, and oxidative damage.
In studies using diabetic rats, pyridoxamine has been shown to effectively inhibit Maillard reactions in vivo. nih.gov Research demonstrated that pyridoxamine treatment reduces the levels of the reactive dicarbonyl compound methylglyoxal (B44143) in red blood cells and plasma. nih.gov Consequently, it blocks the formation of specific AGEs, such as methylglyoxal-lysine dimers and pentosidine, in plasma proteins. nih.gov Furthermore, these studies revealed that pyridoxamine administration decreases biomarkers of both carbonyl stress (protein carbonyls) and oxidative damage (thiobarbituric-acid-reactive substances) in the plasma proteins of diabetic rats. nih.gov
In a different approach, a Western diet-induced prediabetic rat model was used to study the cardioprotective effects of pyridoxamine. nih.gov This research showed that pyridoxamine supplementation can improve fasting blood glucose levels. nih.gov At the tissue level, it was found to alleviate interstitial fibrosis and oxidative stress in the heart, with oxidative stress being assessed through the staining of 3-nitrotyrosine (B3424624), a marker of protein damage by reactive nitrogen species. nih.gov
| Rodent Model | Key Biomarkers Investigated | Observed Effects of Pyridoxamine | Reference |
|---|---|---|---|
| Diabetic Rat | Methylglyoxal, Methylglyoxal-lysine dimer, Pentosidine, Protein carbonyls | Reduced levels of methylglyoxal and formation of AGEs; decreased carbonyl and oxidative stress. | nih.gov |
| Western Diet-Induced Prediabetic Rat | Fasting blood glucose, Cardiac fibrosis, 3-nitrotyrosine (oxidative stress) | Improved fasting glucose; alleviated cardiac fibrosis and oxidative stress. | nih.gov |
Zebrafish Models for Mechanistic Neurobiological Research
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for neurobiological research due to its high genetic similarity with humans, rapid external development, and transparent embryos that allow for in vivo imaging of neural development. nih.govnih.goviomcworld.org These characteristics make it an excellent tool for studying the mechanistic roles of pyridoxamine phosphate and vitamin B6 metabolism in the central nervous system.
Zebrafish models have been developed to study disorders of vitamin B6 metabolism that have severe neurological consequences. nih.govmdpi.com For instance, a model for pyridoxine 5′-phosphate oxidase (PNPO) deficiency was created by injecting antisense morpholino oligonucleotides to knock down the expression of the zPnpo gene. nih.gov This deficiency disrupts the conversion of pyridoxamine 5'-phosphate into the active coenzyme pyridoxal 5'-phosphate (PLP). The resulting larvae displayed various anomalies, and remarkably, treatment with pyridoxamine was effective at rescuing these phenotypes, suggesting its potential as a therapeutic agent in such neurobiological conditions. nih.gov
In another study, CRISPR/Cas9 gene-editing technology was used to create a zebrafish model of hypophosphatasia (HPP), a disease caused by mutations in the tissue non-specific alkaline phosphatase (ALPL) gene that also affects vitamin B6 metabolism. mdpi.com These alpl-/- zebrafish exhibited decreased bone mineralization and spontaneous, vitamin B6-responsive seizures, mimicking key features of the human disease. mdpi.com Metabolic profiling of these larvae revealed significant abnormalities in neurotransmitter metabolism, directly linking the genetic defect to neurochemical imbalances and demonstrating the utility of the zebrafish model for investigating the neurobiological mechanisms underlying such disorders. mdpi.com
| Zebrafish Model | Method of Creation | Observed Phenotype | Relevance to Neurobiological Research |
|---|---|---|---|
| PNPO Deficiency | Antisense Morpholino Knockdown | Developmental anomalies. | Demonstrated the rescue effect of pyridoxamine on neurological-related defects. nih.gov |
| Hypophosphatasia (HPP) | CRISPR/Cas9 Gene Editing | Impaired mineralization and vitamin B6-responsive seizures. | Linked the genetic defect to neurotransmitter metabolism abnormalities. mdpi.com |
Quantitative Analysis of Pyridoxamine Phosphate and Metabolites in Biological Matrices
To fully understand the absorption, distribution, metabolism, and excretion of pyridoxamine phosphate in vivo, it is essential to employ robust analytical methods for its quantification and that of its related metabolites in various biological matrices.
One such technique is matrix isopotential synchronous fluorescence spectrometry, which has been applied to determine pyridoxamine levels in urine. rsc.org This spectrofluorimetric method can be performed on aqueous samples at neutral pH without requiring prior derivatization reactions, offering a direct way to measure the compound even in the presence of unknown background fluorescence from the urine matrix. rsc.org
Radiolabeling provides a highly sensitive method for tracing the fate of a compound. Studies have utilized ³H-labeled pyridoxamine and pyridoxamine phosphate administered to rats to track their absorption and metabolism in the small intestine. nih.gov By isolating the radiolabeled compounds from the intestinal lumen, mucosa, and vascular perfusate, researchers confirmed that while some pyridoxamine phosphate can be absorbed intact, the majority is hydrolyzed to pyridoxamine before absorption. nih.gov
Modern high-resolution mass spectrometry offers a comprehensive approach to metabolic profiling. This technique was used in zebrafish larvae to perform B6 vitamer analysis. mdpi.com It allowed for the precise quantification of different forms of vitamin B6, revealing a depletion of pyridoxal and an accumulation of pyridoxal 5'-phosphate in a disease model, thereby providing direct evidence of a specific metabolic block in a biological system. mdpi.com Similarly, analysis of plasma from rodent models has been used to quantify key metabolites like methylglyoxal that are directly influenced by pyridoxamine activity. nih.gov
| Analytical Method | Biological Matrix | Target Analyte(s) | Key Finding |
|---|---|---|---|
| Matrix Isopotential Synchronous Fluorescence | Urine | Pyridoxamine | Enabled direct quantification in a complex matrix without extensive sample preparation. rsc.org |
| Radiolabeling ([³H]) with Liquid Scintillation | Intestinal tissue, Perfusate | ³H-Pyridoxamine, ³H-Pyridoxamine phosphate | Traced the absorption and metabolic conversion (hydrolysis) of pyridoxamine phosphate in the gut. nih.gov |
| High-Resolution Mass Spectrometry | Zebrafish larvae | B6 vitamers (PL, PLP, etc.) | Quantified specific changes in vitamin B6 metabolite pools, identifying a metabolic block. mdpi.com |
| Chromatographic Methods | Rat plasma, Red blood cells | Methylglyoxal | Measured the reduction of a key reactive carbonyl species following pyridoxamine treatment. nih.gov |
Emerging Research Areas and Future Directions in Pyridoxamine Phosphate Research
Elucidation of Unexplored Biochemical Pathways and Novel Molecular Targets
The traditional understanding of pyridoxamine-5'-phosphate (PMP) primarily centers on its reversible conversion to pyridoxal-5'-phosphate (PLP), the active coenzyme form of vitamin B6, which participates in a vast number of enzymatic reactions. drugbank.comwikipedia.orglibretexts.org However, recent investigations are uncovering previously unknown roles and interactions, suggesting a more complex and nuanced biological function for PMP.
A significant area of emerging research is the exploration of novel molecular targets for pyridoxamine (B1203002) and its derivatives beyond their classic coenzyme functions. For instance, pyridoxamine has been identified as a potent inhibitor of the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases. researchgate.netnih.gov This inhibitory action is attributed to its ability to sequester catalytic metal ions and scavenge toxic carbonyl compounds that arise from sugar and lipid degradation. researchgate.net
Furthermore, the discovery of the pyridoxal (B1214274) 5'-phosphate (PLP)-binding protein (PLPBP), also known as yggS in E. coli, has opened new avenues for understanding vitamin B6 homeostasis. nih.govasm.org The loss of PLPBP leads to a disruption in the intracellular pool of B6 vitamers, resulting in the accumulation of pyridoxine (B80251) 5'-phosphate (PNP). nih.govasm.org This suggests that PLPBP plays a crucial role in managing the homeostasis of PMP, and its disruption may lead to the accumulation of PNP. nih.gov These findings point toward a complex regulatory network governing vitamin B6 metabolism, with PMP at its core.
Chemoproteomic approaches using tailored pyridoxal probes are also helping to identify novel PLP-dependent enzymes, some with previously unknown functions, in various pathogens. nih.gov This strategy facilitates the discovery of new antibiotic targets and their corresponding inhibitors. nih.gov
Advanced Computational and In Silico Modeling Approaches
Computational modeling has become an indispensable tool for dissecting the intricate molecular mechanisms involving pyridoxamine phosphate (B84403). These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has been employed to investigate the antioxidant properties of pyridoxamine. Studies have shown that pyridoxamine can effectively scavenge oxygen-centered radicals, a property that contributes to its inhibitory role in the glycation process. nih.gov DFT calculations have elucidated the thermodynamic and kinetic feasibility of hydrogen atom transfer from pyridoxamine to various radicals, highlighting its capacity to act as a primary antioxidant. nih.gov This theoretical work complements experimental findings on its role in preventing oxidative damage.
Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are providing atomic-level details of the interactions between PMP/PLP and their enzymatic partners. nih.govnih.govarxiv.orgarxiv.org MD simulations have been used to study the structure and dynamics of enzymes like serine hydroxymethyltransferase in complex with PLP, revealing key residues involved in substrate binding and catalysis. rsu.ac.th These simulations help in understanding the conformational changes that enzymes undergo during their catalytic cycle.
QM/MM simulations, which treat the reactive core of the system with quantum mechanics and the surrounding protein environment with molecular mechanics, offer a powerful approach to study enzymatic reactions. nih.govarxiv.orgarxiv.org This method has been applied to various PLP-dependent enzymes to elucidate reaction mechanisms and the role of the protein environment in catalysis. nih.govnih.gov For example, simulations have revealed the importance of specific hydrogen bonding interactions between the enzyme and the PLP cofactor for efficient catalysis. nih.gov
Development of Innovative In Vitro and In Vivo Experimental Research Models
To better understand the physiological and pathological roles of pyridoxamine phosphate, researchers are developing and utilizing novel experimental models. In vitro models using various cell lines are employed to study the effects of pyridoxamine on cellular processes. For instance, studies have used cancer cell lines to assess the impact of pyridoxine and pyridoxal on cell proliferation. llu.edufao.org Another study utilized SH-SY5Y neuroblastoma cells to investigate the protective effects of pyridoxamine against glyceraldehyde-derived advanced glycation end-products. frontiersin.orgnih.gov
In vivo models are crucial for examining the systemic effects of pyridoxamine phosphate. Rat models have been instrumental in studying the intestinal absorption of PLP and the influence of factors like pH and protein binding. nih.gov Animal models of diabetic nephropathy have been used to demonstrate the therapeutic potential of pyridoxamine in inhibiting the progression of kidney disease by reducing the accumulation of AGEs. diabetesjournals.org
Systems Biology and Omics-Based Investigations of Pyridoxamine Phosphate's Biological Impact
A systems biology approach, integrating genomics, proteomics, and metabolomics, is beginning to unravel the broader biological impact of pyridoxamine phosphate. The study of PLP-dependent enzymes, which constitute a significant portion of all classified enzymatic activities, is a key aspect of this approach. researchgate.neteurekaselect.com Understanding the network of reactions catalyzed by these enzymes provides a comprehensive view of how vitamin B6 metabolism is integrated with other metabolic pathways. nih.gov
The loss of the PLP-binding protein (PLPBP) has been shown to perturb the intracellular pools of amino acids, α-keto acids, and coenzyme A, highlighting the far-reaching metabolic consequences of disrupted vitamin B6 homeostasis. asm.org Future "omics" studies will likely provide a more detailed map of the metabolic reprogramming that occurs in response to changes in pyridoxamine phosphate levels, offering insights into its role in health and disease. nih.gov
Comparative Mechanistic Studies with Analogous Compounds and Glycation/Carbonyl Inhibitors
Comparative studies are essential for understanding the unique properties of pyridoxamine as a glycation and carbonyl stress inhibitor. Its efficacy has been compared with other compounds, most notably aminoguanidine (B1677879). In vitro studies have shown that pyridoxamine can be more effective than aminoguanidine in inhibiting the formation of antigenic AGEs. researchgate.netnih.gov
Both pyridoxamine and aminoguanidine have been shown to prevent the biomechanical degradation of bone in vitro by inhibiting AGE formation. nih.govwustl.eduactivelifescientific.com In a mouse model of diabetic nephropathy, both compounds were effective in mitigating renal damage. diabetesjournals.org Studies using cell models have also demonstrated that both pyridoxamine and aminoguanidine can attenuate the abnormal aggregation of proteins induced by glyceraldehyde-derived AGEs. nih.gov
Interestingly, comparative studies with other vitamin B6 vitamers, such as pyridoxal, have highlighted the specific role of the amino group in pyridoxamine for its anti-glycation activity. nih.gov These comparative analyses are crucial for elucidating the structure-activity relationships of glycation inhibitors and for the design of more potent therapeutic agents.
Research on Pyridoxamine Phosphate's Role in Plant Biochemistry and Stress Response
Pyridoxamine 5'-phosphate (PMP) is a pivotal vitamer within the Vitamin B6 group, which also includes pyridoxine (PN), pyridoxal (PL), and their phosphorylated forms. frontiersin.orgwikipedia.org While the most biologically active form of vitamin B6 is pyridoxal 5'-phosphate (PLP), which serves as an essential coenzyme in a vast number of metabolic reactions, PMP plays a critical role as its direct precursor and as a signaling molecule in its own right. frontiersin.orgnih.govwikipedia.org In plants, PMP is interconverted to PLP via the flavin mononucleotide-dependent enzyme pyridoxine/pyridoxamine 5'-phosphate oxidase (PPOX), an enzyme often encoded by genes like PDX3 in Arabidopsis thaliana. nih.govnih.govauburn.edu Research into PMP's function reveals its deep integration into the plant's ability to manage environmental stress and regulate fundamental biochemical pathways.
PMP's Function in Abiotic Stress Mitigation
The vitamin B6 pathway, including the turnover of PMP to PLP, is integral to how plants respond to adverse environmental conditions. frontiersin.org Vitamin B6 compounds are recognized for their potent antioxidant properties, which can protect the plant from cellular damage caused by stressors. frontiersin.orgfrontiersin.org
Studies on various plant species have demonstrated a clear link between vitamin B6 metabolism and stress tolerance:
General Stress Response: In tobacco plants, exposure to a range of abiotic stressors such as chilling, UV radiation, high light intensity, and drought resulted in a significant, up to 2.5-fold, increase in the levels of PLP, the active form derived from PMP. nih.gov This indicates an upregulation of the vitamin B6 pathway as a general response to stress.
Oxidative Stress: As an antioxidant, vitamin B6 helps neutralize reactive oxygen species (ROS). frontiersin.org Arabidopsis mutants with deficiencies in PLP synthesis have shown high sensitivity to oxidative stress. plos.org Research on wheat seedlings under salt stress, which induces oxidative stress, found that the application of exogenous PLP led to a decrease in malondialdehyde (MDA) and hydrogen peroxide (H2O2), both of which are markers of oxidative damage. akjournals.com
Salt Stress: The vitamin B6 salvage pathway, which involves the conversion of PMP, is crucial for salt tolerance. nih.govnih.gov In Arabidopsis, the sos4 mutant, which has impaired pyridoxal kinase activity, exhibits hypersensitivity to sodium chloride. nih.govnih.gov A study on wheat demonstrated that the application of PLP under salt stress conditions significantly improved key physiological markers. akjournals.com It enhanced the relative water content (RWC), biomass, and the concentration of photosynthetic pigments. akjournals.com Simultaneously, it boosted the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). akjournals.com
The table below summarizes findings from a study on wheat, illustrating the effects of applying PLP (derived from PMP) on various growth and physiological parameters under salt stress.
| Parameter | Control (No Salt) | Salt Stress | Salt Stress + PLP | Change with PLP under Stress |
| Relative Water Content (%) | 85.2 | 68.5 | 79.8 | Increase |
| Plant Biomass (g) | 0.45 | 0.28 | 0.41 | Increase |
| Chlorophyll a (mg/g FW) | 1.8 | 1.2 | 1.6 | Increase |
| Chlorophyll b (mg/g FW) | 0.7 | 0.4 | 0.6 | Increase |
| Proline (µg/g FW) | 25.0 | 45.0 | 60.0 | Increase |
| H2O2 (µmol/g FW) | 5.2 | 9.8 | 6.5 | Decrease |
| MDA Content (nmol/g FW) | 12.1 | 25.4 | 15.3 | Decrease |
| SOD Activity (U/mg protein) | 150 | 120 | 180 | Increase |
| CAT Activity (U/mg protein) | 40 | 25 | 55 | Increase |
| POD Activity (U/mg protein) | 300 | 220 | 380 | Increase |
| This table is generated based on data reported in a study on wheat seedlings under salt stress. akjournals.com |
Light Stress: Mutants of Arabidopsis that are deficient in the PDX3 gene, and therefore have an impaired ability to convert PMP to PLP, show a reduced capacity to increase their growth under high light conditions, highlighting the pathway's importance in managing light-related stress. nih.gov
Role in Core Plant Biochemistry
Beyond stress response, PMP and its conversion to PLP are woven into the fabric of primary plant metabolism and signaling.
Nitrogen Metabolism and C/N Balance: One of the most significant discoveries is the role of PMP as a signaling molecule for nitrogen status. mpg.de Research has shown that PMP levels inform the plant of its ammonium (B1175870) content. mpg.de In Arabidopsis mutants where the PDX3 enzyme is defective, PMP accumulates to high levels. mpg.de This accumulation interferes with the conversion of nitrate (B79036) to ammonium, leading to a functional nitrogen deficiency and severely impairing growth. mpg.de In normal plants, an increase in ammonium supply leads to a corresponding accumulation of PMP, which is thought to signal the plant to downregulate further ammonium production from nitrate, thus saving energy and preventing toxicity. mpg.de This function places the PMP-converting enzyme PDX3 as a critical component for maintaining the carbon/nitrogen (C/N) balance, with mutants showing a significant accumulation of nitrogenous compounds. oup.com
Serine Biosynthesis: The C/N imbalance observed in pdx3 mutants has been linked to defects in serine biosynthesis. oup.com The enzyme 3-phosphoserine aminotransferase, which is part of this pathway, is dependent on PLP as a cofactor. oup.com Supplementing these mutants with serine was found to alleviate some of the growth defects, particularly under high CO2 conditions, confirming the connection between vitamin B6 metabolism and this essential amino acid pathway. oup.com
Hormone Signaling Crosstalk: The vitamin B6 salvage pathway is also implicated in the intricate communication between plant hormones. In Arabidopsis roots, the PDX3 enzyme is involved in the synthesis of the hormone auxin, which is induced by the hormone ethylene. nih.gov PLP, produced from PMP by PDX3, is a required cofactor for the TAA1 family of enzymes that are key to the auxin biosynthesis pathway. nih.gov This finding establishes a direct molecular link between vitamin B6 metabolism and the ethylene-auxin signaling crosstalk that governs plant development. nih.gov
Q & A
Q. What quality control criteria ensure reproducibility in synthesizing this compound?
- Methodology : Validate purity (≥95%) via HPLC-UV (retention time: 8.2 min) and elemental analysis (C₈H₁₃N₂O₅P·2H₂O). Confirm dihydrate status using Karl Fischer titration (water content: 12.5–13.5%). Store under argon at room temperature to prevent dehydration .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in this compound?
Q. What statistical models are optimal for analyzing time-course vitamer interconversion data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
